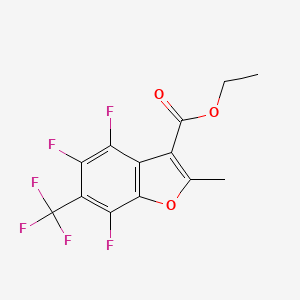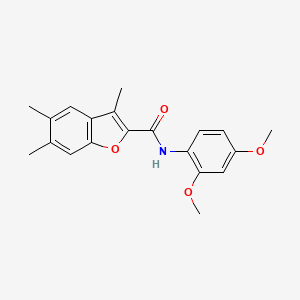
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidines. It is also known as PDP or PD-116740. This compound has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to possess antiviral activity against the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its wide range of biological activities. It has been found to possess antitumor, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of a wide range of diseases. However, one of the limitations of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities for testing.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step process. The initial step involves the reaction of 4-methoxybenzaldehyde with acetone to form 1-(4-methoxyphenyl)-2-propanone. This intermediate is then reacted with urea and ammonium acetate in the presence of acetic acid to form the target compound. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antitumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess antiviral activity against the herpes simplex virus. In addition, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-18(15-7-5-4-6-8-15)19(22)20-14(2)21(13)16-9-11-17(23-3)12-10-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVXHOMRGEEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2,6-dimethyl-5-phenyl-1H-pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)



![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
